3,5-dichloro-2-(difluoromethoxy)benzoic Acid
Description
Properties
IUPAC Name |
3,5-dichloro-2-(difluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O3/c9-3-1-4(7(13)14)6(5(10)2-3)15-8(11)12/h1-2,8H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFYTVSXNGKBPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)OC(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2-(difluoromethoxy)benzoic acid typically involves the chlorination and fluorination of a benzoic acid derivative. One common method includes the reaction of 3,5-dichlorobenzoic acid with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-2-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Esterification Products: Esters of this compound.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 3,5-Dichloro-2-(difluoromethoxy)benzoic acid
- Molecular Formula : C8H5Cl2F2O3
- Molecular Weight : 253.03 g/mol
The compound features two chlorine atoms and a difluoromethoxy group attached to a benzoic acid core, which enhances its reactivity and potential biological activity.
Medicinal Chemistry
This compound is being investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
- Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in disease processes, such as inflammation and cancer progression. For instance, it has shown promise in inhibiting phospholipase A2, an enzyme linked to inflammatory responses.
Agricultural Science
This compound is also explored for its herbicidal properties. Research indicates that it can serve as an effective herbicide due to its ability to disrupt plant growth mechanisms.
- Case Study : A study evaluated the herbicidal activity of various benzoic acid derivatives, including this compound, against common weeds. Results showed significant inhibition of weed growth at specific concentrations.
Material Science
In material science, this compound is utilized in the synthesis of new materials with enhanced properties. Its unique chemical structure allows for the development of polymers and coatings with improved stability and reactivity.
Research indicates several biological activities associated with this compound:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by modulating key signaling pathways.
- Antifibrotic Properties : Studies suggest that it may attenuate TGF-β1-induced epithelial-mesenchymal transition (EMT), which is crucial in fibrosis development.
- Cytotoxicity Against Cancer Cells : Preliminary findings indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential role as an anticancer agent.
Mechanism of Action
The mechanism of action of 3,5-dichloro-2-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or regulatory pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 3,5-dichloro-2-(difluoromethoxy)benzoic acid and related compounds:
Key Comparative Insights:
Substituent Effects on Acidity :
- The carboxylic acid group (-COOH) in all compounds confers acidity. However, electron-withdrawing groups (e.g., -Cl, -F, -OCHF₂) enhance acidity by stabilizing the deprotonated form. For example, 3,5-dichlorobenzoic acid (pKa ~2.8) is significantly more acidic than unsubstituted benzoic acid (pKa ~4.2) .
- The difluoromethoxy group (-OCHF₂) in the target compound likely further lowers the pKa compared to methoxy (-OCH₃) analogs due to stronger electron withdrawal .
Lipophilicity and Solubility :
- Chlorine atoms increase lipophilicity (logP) compared to fluorine. For instance, 3,5-dichlorobenzoic acid (logP ~2.5) is more lipophilic than 3,5-difluoro-2-methoxybenzoic acid (logP ~1.8) .
- The difluoromethoxy group in the target compound may enhance membrane permeability but reduce aqueous solubility compared to hydroxylated analogs like 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid .
Biological and Industrial Applications: 3,5-Dichlorobenzoic acid is a precursor in herbicide synthesis (e.g., chlorophenoxy acids) . Difluoromethoxy-substituted benzoic acids (e.g., 4-(difluoromethoxy)benzoic acid) are intermediates in fluorinated pharmaceuticals due to metabolic stability imparted by fluorine .
Synthetic Challenges: Introducing the difluoromethoxy group requires specialized fluorination reagents, such as diethylaminosulfur trifluoride (DAST), which are less commonly used than chlorination agents .
Research Findings and Gaps
- Structural Analogs in Pharmacology : Compounds like 4-hydroxybenzoic acid () and caffeic acid () exhibit antioxidant and anti-inflammatory properties, suggesting that halogenated analogs like the target compound may have modified bioactivity .
- Safety Profiles : Related fluorinated compounds (e.g., 3,5-difluoro-2-methylbenzoic acid) are associated with respiratory and dermal hazards, indicating that the target compound may require stringent handling protocols .
Biological Activity
3,5-Dichloro-2-(difluoromethoxy)benzoic acid is an organic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 257.02 g/mol. Its structure features two chlorine atoms and a difluoromethoxy group attached to a benzoic acid backbone, which contributes to its unique chemical properties and potential biological activities.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can disrupt normal cellular processes.
- Receptor Modulation : It may modulate receptor activity by interacting with receptor binding sites, thereby influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may serve as potential anticancer agents. For example, structural analogs have shown significant inhibitory effects on various cancer cell lines, with IC50 values in the micromolar range .
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in animal models. Studies have shown that it can inhibit LPS-induced pulmonary neutrophilia in mice at doses as low as 1.0 mg/kg .
- Antimicrobial Properties : Some studies have explored the antimicrobial activity of similar compounds, indicating that they may possess beneficial effects against bacterial and fungal pathogens .
Table 1: Summary of Biological Activities
Structural Activity Relationship (SAR)
The presence of the difluoromethoxy group and chlorine atoms significantly influences the compound's reactivity and interactions with biological targets. SAR studies have shown that modifications to these groups can enhance or diminish biological activity, guiding future drug design efforts.
Table 2: Structural Comparisons
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | Chlorine at positions 3 and 5 | |
| Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate | Methyl ester derivative | |
| Similar dichloro-difluoromethoxy derivatives | Varies | Different substitution patterns |
Q & A
Basic Synthesis: What are the standard synthetic routes for preparing 3,5-dichloro-2-(difluoromethoxy)benzoic acid?
Methodological Answer:
The compound is typically synthesized via a multi-step halogenation and etherification sequence. A common approach involves reacting 3,5-dichloro-2-hydroxybenzoic acid with a difluoromethylating agent (e.g., chlorodifluoromethane) under alkaline conditions to introduce the difluoromethoxy group . Another method starts with 3,5-dichloro-2-(difluoromethoxy)benzaldehyde, which is oxidized to the carboxylic acid using oxidizing agents like KMnO₄ or CrO₃ under controlled acidic conditions . Reaction optimization often requires inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DMF or DMSO) to prevent hydrolysis of intermediates .
Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Key parameters include:
- Catalyst Selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance difluoromethoxy group incorporation .
- Temperature Control: Reflux conditions (e.g., 80–100°C in DMSO) improve reaction kinetics but must avoid thermal decomposition .
- Workup Procedures: Precipitation in ice-water followed by recrystallization (water-ethanol mixtures) removes unreacted starting materials and byproducts .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) isolates high-purity product .
Basic Characterization: Which analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent patterns (e.g., difluoromethoxy CF₂ splitting at ~120 ppm in ¹⁹F NMR) .
- Mass Spectrometry: High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., [M-H]⁻ peak at m/z 281.94 for C₈H₄Cl₂F₂O₃) .
- FT-IR: Peaks at ~1750 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F/C-O stretches) validate functional groups .
Advanced Characterization: How can computational modeling predict reactivity or interaction mechanisms?
Methodological Answer:
- DFT Calculations: Gaussian or ORCA software optimizes molecular geometry (B3LYP/6-311+G(d,p) basis set) to map electron density and Fukui indices, predicting sites for electrophilic/nucleophilic attack .
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes like COX-2), guiding structure-activity relationship (SAR) studies .
Basic Biological Activity: What assays evaluate antimicrobial properties?
Methodological Answer:
- Agar Dilution Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–100 µg/mL concentrations. MIC values are determined after 24-hour incubation .
- Time-Kill Curves: Monitor bacterial viability over 0–24 hours in liquid culture (LB broth) to assess bactericidal vs. bacteriostatic effects .
Advanced Biological Activity: How can researchers elucidate mechanisms of anticancer activity?
Methodological Answer:
- Apoptosis Assays: Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity kits (e.g., Promega Caspase-Glo®) quantify programmed cell death .
- Transcriptomic Profiling: RNA-seq or qPCR arrays (e.g., Apoptosis RT² Profiler) identify dysregulated pathways (e.g., Bcl-2/Bax ratio) .
- In Vivo Models: Xenograft studies in nude mice (e.g., HCT-116 colon cancer) evaluate tumor growth inhibition at 10–50 mg/kg doses .
Data Contradictions: How to address discrepancies in biological assay results across studies?
Methodological Answer:
- Purity Verification: Use HPLC (≥95% purity) and LC-MS to rule out impurity interference (e.g., dichlorinated byproducts) .
- Assay Standardization: Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 5 × 10⁵ CFU/mL) .
- Solubility Controls: Ensure compound solubility in DMSO/PBS and use vehicle controls to exclude solvent artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
